Cas no 742682-91-3 ([4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol)
![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol structure](https://ja.kuujia.com/scimg/cas/742682-91-3x500.png)
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol 化学的及び物理的性質
名前と識別子
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- [4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol
- 2-Pyridinemethanol, 4-(4-fluorophenyl)-
- PYHM14
- 4-(4-Fluorophenyl)pyridine-2-methanol
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- MDL: MFCD16607075
- インチ: 1S/C12H10FNO/c13-11-3-1-9(2-4-11)10-5-6-14-12(7-10)8-15/h1-7,15H,8H2
- InChIKey: SYKZNWBZDTZPIM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CN=C(CO)C=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- トポロジー分子極性表面積: 33.1
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB386793-1 g |
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol; 95% |
742682-91-3 | 1g |
€452.00 | 2023-04-25 | ||
Alichem | A024007887-1g |
4-(4-Fluorophenyl)pyridine-2-methanol |
742682-91-3 | 97% | 1g |
$1747.20 | 2023-09-01 | |
abcr | AB386793-5g |
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol, 95%; . |
742682-91-3 | 95% | 5g |
€1408.60 | 2025-02-27 | |
Apollo Scientific | PC446112-1g |
[4-(4-Fluorophenyl)pyridin-2-yl]methanol |
742682-91-3 | 95+% | 1g |
£283.00 | 2023-09-01 | |
Alichem | A024007887-500mg |
4-(4-Fluorophenyl)pyridine-2-methanol |
742682-91-3 | 97% | 500mg |
$1029.00 | 2023-09-01 | |
Alichem | A024007887-250mg |
4-(4-Fluorophenyl)pyridine-2-methanol |
742682-91-3 | 97% | 250mg |
$727.60 | 2023-09-01 | |
abcr | AB386793-1g |
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol, 95%; . |
742682-91-3 | 95% | 1g |
€452.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536987-1g |
(4-(4-Fluorophenyl)pyridin-2-yl)methanol |
742682-91-3 | 98% | 1g |
¥4189.00 | 2024-07-28 |
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanolに関する追加情報
Comprehensive Overview of [4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol (CAS No. 742682-91-3)
[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol (CAS No. 742682-91-3) is a fluorinated pyridine derivative with significant applications in pharmaceutical and material science research. This compound, characterized by its fluoro-phenyl and pyridinyl-methanol functional groups, has garnered attention due to its versatile chemical properties and potential as a building block in drug discovery. Researchers are increasingly exploring its role in modulating biological targets, particularly in kinase inhibition and central nervous system (CNS) drug development, aligning with current trends in precision medicine.
The structural uniqueness of [4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol lies in its balanced lipophilicity and hydrogen-bonding capacity, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in designing selective enzyme inhibitors, a hot topic in cancer therapeutics and neurodegenerative disease research. Its CAS No. 742682-91-3 is frequently searched in chemical databases, reflecting growing interest in fluorinated heterocycles—a class of compounds gaining traction due to their metabolic stability and bioavailability enhancements.
From a synthetic chemistry perspective, [4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol serves as a key intermediate for cross-coupling reactions and click chemistry applications. Industry professionals often inquire about its scalable synthesis routes and purity optimization methods, topics dominating forums like ACS Publications and Reaxys. The compound’s methanol moiety allows further derivatization, enabling the creation of libraries for high-throughput screening (HTS)—a technique pivotal to modern AI-driven drug discovery platforms.
Environmental and regulatory aspects of 742682-91-3 are also under scrutiny, coinciding with the rise of green chemistry initiatives. Analytical methods such as HPLC-MS and NMR spectroscopy are commonly employed to characterize this compound, addressing the demand for QC/QA protocols in fine chemical production. These procedures align with ICH guidelines, a frequent search term among quality control specialists.
In material science, the 4-fluorophenyl-pyridine core of this compound exhibits intriguing photophysical properties, sparking investigations into its use in OLED materials and molecular sensors. Patent analyses reveal a steady increase in applications related to optoelectronic devices, reflecting broader market shifts toward energy-efficient technologies.
The commercial availability of [4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol through major suppliers like Sigma-Aldrich and TCI Chemicals has facilitated its adoption in diverse research settings. Current discussions in scientific communities emphasize its potential in fragment-based drug design (FBDD), a strategy gaining momentum in biotech startups. This aligns with Google Trends data showing rising searches for "fluorinated drug scaffolds" and "pyridine medicinal chemistry".
Future directions for CAS 742682-91-3 research may include exploration of its metal-organic framework (MOF) compatibility or bioconjugation potential—areas receiving substantial funding in nanotechnology grants. The compound’s logP and pKa values (frequently requested in technical inquiries) position it as a promising candidate for blood-brain barrier (BBB) penetration studies, a critical focus in neurological disorder research.
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